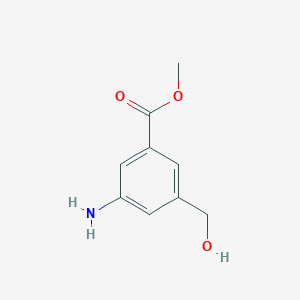
2-Pyridinyl 2,5-dichlorobenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Pyridinyl 2,5-dichlorobenzenesulfonate (PDBS) is a chemical compound that is widely used in scientific research due to its versatile properties. PDBS is a sulfonate ester derivative of 2,5-dichloropyridine and is commonly used as a reagent in various chemical reactions.
作用机制
The mechanism of action of 2-Pyridinyl 2,5-dichlorobenzenesulfonate is not fully understood. However, it is believed that 2-Pyridinyl 2,5-dichlorobenzenesulfonate acts as a nucleophile in various chemical reactions. 2-Pyridinyl 2,5-dichlorobenzenesulfonate can also act as a ligand in metal-catalyzed reactions, where it coordinates with the metal center to facilitate the reaction.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 2-Pyridinyl 2,5-dichlorobenzenesulfonate. However, it has been reported that 2-Pyridinyl 2,5-dichlorobenzenesulfonate can inhibit the growth of cancer cells in vitro. 2-Pyridinyl 2,5-dichlorobenzenesulfonate has also been shown to have antimicrobial activity against various bacteria and fungi.
实验室实验的优点和局限性
One of the main advantages of 2-Pyridinyl 2,5-dichlorobenzenesulfonate is its versatility. It can be used as a reagent in various chemical reactions and as a ligand in metal-catalyzed reactions. Additionally, 2-Pyridinyl 2,5-dichlorobenzenesulfonate is readily available and relatively inexpensive. However, one of the limitations of 2-Pyridinyl 2,5-dichlorobenzenesulfonate is its low solubility in water. This can make it difficult to use in aqueous reactions.
未来方向
There are several future directions for the use of 2-Pyridinyl 2,5-dichlorobenzenesulfonate in scientific research. One direction is the development of new synthetic methods using 2-Pyridinyl 2,5-dichlorobenzenesulfonate as a reagent or ligand. Another direction is the investigation of the biochemical and physiological effects of 2-Pyridinyl 2,5-dichlorobenzenesulfonate. Furthermore, the use of 2-Pyridinyl 2,5-dichlorobenzenesulfonate in the synthesis of new organic compounds and the development of new antimicrobial agents is an area of interest for future research.
Conclusion:
In conclusion, 2-Pyridinyl 2,5-dichlorobenzenesulfonate is a versatile chemical compound that is widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 2-Pyridinyl 2,5-dichlorobenzenesulfonate is an important reagent and ligand in various chemical reactions and has potential applications in the development of new organic compounds and antimicrobial agents.
合成方法
The synthesis of 2-Pyridinyl 2,5-dichlorobenzenesulfonate involves the reaction of 2,5-dichloropyridine with sodium hydrosulfite in the presence of sodium hydroxide. The reaction produces 2-Pyridinyl 2,5-dichlorobenzenesulfonate as a white crystalline solid. The purity of the synthesized 2-Pyridinyl 2,5-dichlorobenzenesulfonate can be improved by recrystallization from ethanol.
科学研究应用
2-Pyridinyl 2,5-dichlorobenzenesulfonate is widely used in scientific research due to its versatile properties. It is commonly used as a reagent in various chemical reactions, such as Suzuki coupling, Heck reaction, and Sonogashira coupling. 2-Pyridinyl 2,5-dichlorobenzenesulfonate is also used as a ligand in metal-catalyzed reactions. Additionally, 2-Pyridinyl 2,5-dichlorobenzenesulfonate is used in the synthesis of various organic compounds, such as pyridine derivatives and sulfonate esters.
属性
产品名称 |
2-Pyridinyl 2,5-dichlorobenzenesulfonate |
|---|---|
分子式 |
C11H7Cl2NO3S |
分子量 |
304.1 g/mol |
IUPAC 名称 |
pyridin-2-yl 2,5-dichlorobenzenesulfonate |
InChI |
InChI=1S/C11H7Cl2NO3S/c12-8-4-5-9(13)10(7-8)18(15,16)17-11-3-1-2-6-14-11/h1-7H |
InChI 键 |
SYWTXAFZSPQFPI-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)OS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
规范 SMILES |
C1=CC=NC(=C1)OS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-fluorobenzamide](/img/structure/B239858.png)


![1-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B239863.png)

![1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B239867.png)

![4-[piperidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B239875.png)

![1-(2-Ethoxyphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B239882.png)
![4-Benzyl-1-[(2,4-dimethoxyphenyl)sulfonyl]piperidine](/img/structure/B239883.png)